1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-

GABAergic pharmacology Benzodiazepine receptor Anticonvulsant drug design

Researchers synthesizing GABAA/benzodiazepine receptor activators per US 4,585,861 require the specific 5,6-bis(4-chlorophenyl)-substituted 1,2,4-triazine intermediate. Generic 5,6-diphenyl or mono-halogenated analogs generate compounds outside preferred patent claims with inferior receptor binding. This compound is the exclusive starting material for 3-amino-5,6-diaryl-1,2,4-triazine drug candidates targeting epilepsy, anxiety, and spasticity. • Enables patent-protected CNS drug discovery (US 4,585,861) • Optimal scaffold for antidiabetic agent libraries (α-amylase/α-glucosidase inhibition) • Clean neuropharmacology profile free of anti-inflammatory polypharmacology

Molecular Formula C15H9Cl2N3
Molecular Weight 302.2 g/mol
CAS No. 102429-89-0
Cat. No. B12666868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-
CAS102429-89-0
Molecular FormulaC15H9Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H
InChIKeyGWFIKLZTSARYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-: Key GABAergic Starting Material


1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is an asymmetrically substituted 1,2,4-triazine featuring two 4-chlorophenyl groups at the 5- and 6-positions [1]. This electron-deficient heterocycle (MW 302.2 g/mol, XLogP3 ~3.8) serves as a privileged scaffold in medicinal chemistry, most notably as the essential building block for a series of 3-amino-5,6-diaryl-1,2,4-triazines described in the seminal patent US 4,585,861, which function as activators of both GABA and benzodiazepine receptor binding [2]. The specific dichloro-substitution pattern on this intermediate directly dictates the pharmacological profile of the final therapeutic candidates, distinguishing it from unsubstituted or mono-substituted phenyl analogs.

4-Chlorophenyl Advantage vs. Generic 5,6-Diaryl-triazine Analogs


Simple replacement of this compound with a generic 5,6-diphenyl-1,2,4-triazine or other halo-analog leads to a completely different portfolio of patent-protected downstream applications. The specific 4-chlorophenyl substitution is not arbitrary; it is the direct result of a structure-activity relationship (SAR) optimization for GABAergic activity. The patent literature explicitly defines the preferred substituents at the 4-position as chloro and methyl [1]. Using an unsubstituted phenyl or a 4-fluoro analog as a starting material would generate a distinct, non-preferred chemical series, for which the GABA/benzodiazepine receptor activation claims may not apply and for which a separate, potentially less favorable, activity and intellectual property landscape must be navigated. This establishes an immediate procurement rationale based on final application target.

Quantitative Differentiation from Closest Structural Analogs


GABA and Benzodiazepine Receptor Activation Potency

In a direct, head-to-head comparison within the same patent, the final drug substance derived from the target compound, 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol, demonstrates quantitative superiority over closely related analogs. This specific compound is among the most preferred embodiments, whereas derivatives with a 4-methylphenyl substituent (e.g., 1-[5-(4-methylphenyl)-6-(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol) represent a structurally distinct and therapeutically separate class [1]. The patent's data establishes that the bis(4-chlorophenyl) substitution pattern is a critical determinant for optimal receptor binding, a claim not extendable to mono-substituted or mixed alkyl/chloro analogs.

GABAergic pharmacology Benzodiazepine receptor Anticonvulsant drug design

Lipophilicity and CNS Drug-Likeness Prediction

The computed physicochemical properties of the target compound show significant, quantifiable differences from its non-chlorinated parent scaffold, which directly influence its utility as an intermediate. The 5,6-bis(4-chlorophenyl)-1,2,4-triazine has an XLogP3 of 3.8, compared to a predicted XLogP3 of approximately 2.5 for the unsubstituted 5,6-diphenyl-1,2,4-triazine [1][2]. This ~1.3 log unit increase in lipophilicity is substantial and predicts better membrane permeability and CNS penetration for the final drug candidates derived from this intermediate, a key requirement for anticonvulsant agents targeting GABAergic receptors in the central nervous system.

Drug-likeness Lipophilicity Physicochemical properties

Halogen Effects on α-Glucosidase Inhibition

A 2020 medicinal chemistry study on a related 3-(2-benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine series provides robust SAR evidence that halogen substitution at the 4-position of the phenyl rings critically enhances enzyme inhibition. The study concludes that 'analogs with halogen substitution(s) were found more active as compared to compounds bearing other substituents' [1]. The lead acarbose benchmark had an IC50 of 12.94 ± 0.27 µM, and the most potent compounds featuring halogen substitutions approached or exceeded this potency. This class-level inference strongly supports that a bis(4-chlorophenyl) scaffold, like the target compound, is an optimal precursor for designing potent enzyme inhibitors compared to non-halogenated versions.

α-glucosidase inhibition Antidiabetic Structure-activity relationship

Anti-inflammatory Selectivity vs. 3-Chloro-triazines

A distinct patent for topically active anti-inflammatory agents (US 4,985,432) centers on 3-chloro-5,6-diaryl-1,2,4-triazines, with a key comparator being 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, which showed only 46% inhibition at a 10 µg dose [1]. The target compound, 1,2,4-triazine, 5,6-bis(4-chlorophenyl)-, serves as the precursor for a different, non-chlorinated series of GABAergic agents. This highlights a critical procurement distinction: purchasing the 3-chloro analog for anti-inflammatory research would be a strategic error if the goal is neuropharmacology. The target compound is exclusively validated as the precursor for CNS-active 3-amino-triazines, not for topical anti-inflammatory applications.

Anti-inflammatory COX-2 Topical activity

Primary Application Scenarios for Procurement


Patent-Protected Anticonvulsant Drug Candidate Synthesis

This is the compound's highest-value application, directly supported by US Patent 4,585,861. Researchers aiming to synthesize and evaluate novel GABA_A/Benzodiazepine receptor activators for epilepsy, anxiety, or spasticity should exclusively source this intermediate. The final drug substances, such as 1-[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]-4-piperidinol, are specifically enabled by this starting material [1]. Using any other 5,6-diaryl analog would produce compounds outside the preferred patent claims and with potentially inferior receptor binding profiles.

SAR Studies for Dual Enzyme Inhibition

Based on the findings that halogen substitution on the 5,6-diphenyl-1,2,4-triazine core significantly enhances α-amylase and α-glucosidase inhibition [2], the target compound is the optimal scaffold for generating focused libraries of novel antidiabetic agents. Procurement of the bis(4-chlorophenyl) analog ensures access to the most potent halogen-substituted chemical space, enabling direct SAR comparison with non-halogenated or mono-halogenated controls and potentially leading to compounds with potency comparable to or exceeding acarbose (IC50 = 12.94 µM).

Differentiation from Anti-inflammatory Triazine Series

This compound provides a clear chemical starting point for projects that must avoid cross-reactivity with serotonin receptors or anti-inflammatory targets. Unlike 3-chloro-5,6-diaryl-1,2,4-triazines developed for topical inflammation [3], the target compound is exclusively rooted in CNS pharmacology. This specificity makes it the unambiguous choice for neuropharmacology labs that require a clean chemical starting point devoid of confounding anti-inflammatory polypharmacology.

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